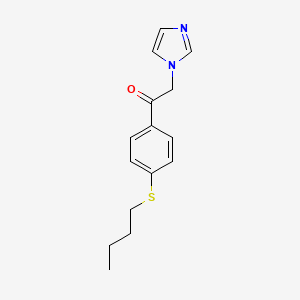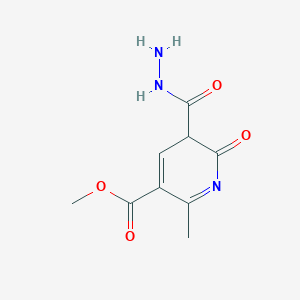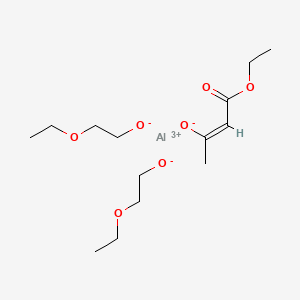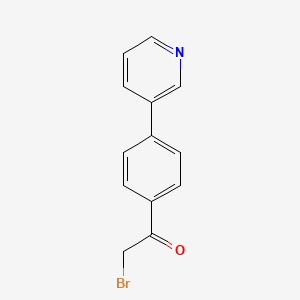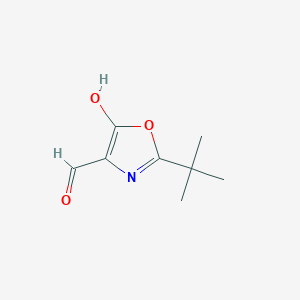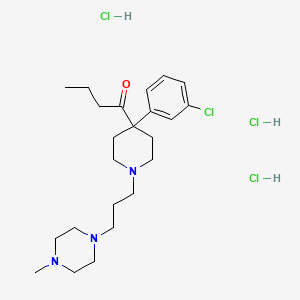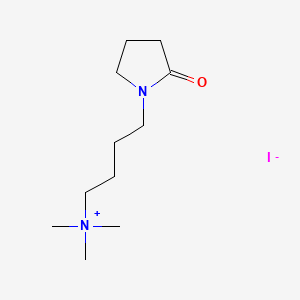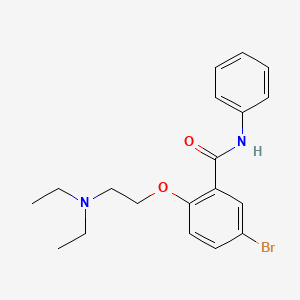
Bromodiethylaminoethoxybenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodiethylaminoethoxybenzanilide is a synthetic organic compound that belongs to the class of benzanilides It is characterized by the presence of a bromine atom, a diethylamino group, and an ethoxy group attached to the benzanilide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromodiethylaminoethoxybenzanilide typically involves the bromination of a suitable benzanilide precursor. One common method is the bromination of benzanilide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature. The resulting brominated benzanilide is then reacted with diethylamine and ethoxyethanol to introduce the diethylamino and ethoxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination step can be optimized using automated reactors, and the subsequent functionalization steps can be carried out in a controlled environment to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Bromodiethylaminoethoxybenzanilide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the diethylamino group allows for coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxylation and primary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation of this compound can yield hydroxybenzanilide derivatives, while amination can produce amino-substituted benzanilides.
Scientific Research Applications
Bromodiethylaminoethoxybenzanilide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.
Industrial Applications: this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bromodiethylaminoethoxybenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross cell membranes and interact with intracellular targets further enhances its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Bromobenzanilide: Lacks the diethylamino and ethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
Diethylaminoethoxybenzanilide: Lacks the bromine atom, which reduces its potential for halogen bonding and specific interactions with target proteins.
Ethoxybenzanilide: Lacks both the bromine atom and the diethylamino group, resulting in significantly different chemical and biological properties.
Uniqueness
Bromodiethylaminoethoxybenzanilide is unique due to the combination of its bromine atom, diethylamino group, and ethoxy group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5014-35-7 |
|---|---|
Molecular Formula |
C19H23BrN2O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-3-22(4-2)12-13-24-18-11-10-15(20)14-17(18)19(23)21-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
InChI Key |
LPDBFJGKSBYQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


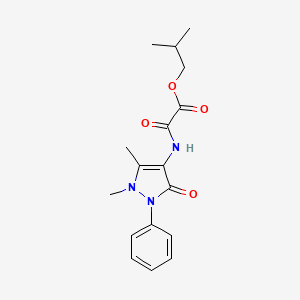
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
